4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine
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Overview
Description
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine is a complex organic compound characterized by the presence of bromine, iodine, and methoxybenzyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative, followed by the introduction of methoxybenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and methoxybenzyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine is unique due to its specific combination of bromine, iodine, and methoxybenzyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H20BrIN2O2 |
---|---|
Molecular Weight |
539.2 g/mol |
IUPAC Name |
4-bromo-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20BrIN2O2/c1-26-17-7-3-15(4-8-17)13-25(21-11-19(22)20(23)12-24-21)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
ZQHZQJBVOVJVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3)Br)I |
Origin of Product |
United States |
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